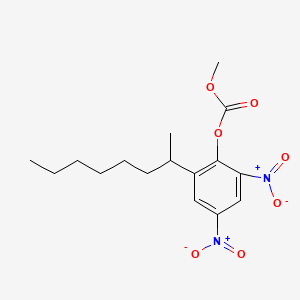

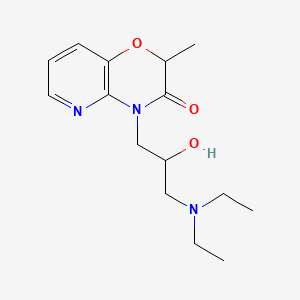

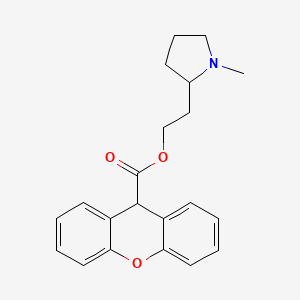

2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Metilheptil)-4,6-dinitrofenil metilcarbonato es un compuesto químico conocido por sus propiedades estructurales únicas y aplicaciones potenciales en diversos campos. Este compuesto se caracteriza por la presencia de un grupo metilheptil unido a un anillo dinitrofenil, que está además unido a un grupo metilcarbonato. La combinación de estos grupos funcionales confiere al compuesto propiedades químicas y físicas distintas.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 2-(1-Metilheptil)-4,6-dinitrofenil metilcarbonato normalmente implica un proceso de varios pasos. Un método común incluye la nitración de un anillo fenil seguido de la introducción del grupo metilheptil a través de una reacción de alquilación de Friedel-Crafts. El paso final implica la formación del éster metilcarbonato mediante una reacción con cloroformiato de metilo en condiciones básicas.

Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas, como la recristalización y la cromatografía, para asegurar que el compuesto cumpla con las especificaciones requeridas.

3. Análisis de las Reacciones Químicas

Tipos de Reacciones: 2-(1-Metilheptil)-4,6-dinitrofenil metilcarbonato puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los derivados nitro correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.

Sustitución: El anillo fenil puede sufrir reacciones de sustitución electrófila.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: Se suelen utilizar agentes reductores como el gas hidrógeno (H₂) en presencia de un catalizador de paladio (Pd/C).

Sustitución: Las reacciones de sustitución electrófila pueden implicar reactivos como el bromo (Br₂) o el ácido sulfúrico (H₂SO₄).

Productos Principales:

Oxidación: Formación de derivados dinitrofenil.

Reducción: Formación de derivados amino.

Sustitución: Formación de derivados fenil sustituidos.

Análisis De Reacciones Químicas

Types of Reactions: 2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Formation of dinitrophenyl derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(1-Metilheptil)-4,6-dinitrofenil metilcarbonato tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.

Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.

Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto principal en el descubrimiento de fármacos.

Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 2-(1-Metilheptil)-4,6-dinitrofenil metilcarbonato implica su interacción con dianas moleculares específicas. Los grupos funcionales del compuesto le permiten unirse a enzimas o receptores, potencialmente inhibiendo o modulando su actividad. El grupo dinitrofenil puede participar en reacciones redox, mientras que el grupo metilheptil puede influir en las interacciones hidrofóbicas del compuesto con las moléculas diana.

Compuestos Similares:

- 2-(1-Metilheptil)-4,6-dinitrofenol

- Di(1-metilheptil) metil fosfonato

Comparación: En comparación con compuestos similares, 2-(1-Metilheptil)-4,6-dinitrofenil metilcarbonato es único debido a la presencia del grupo éster metilcarbonato. Este grupo funcional puede mejorar la estabilidad y la solubilidad del compuesto, lo que lo hace más adecuado para ciertas aplicaciones. Además, la disposición específica de los grupos funcionales en este compuesto puede dar lugar a una reactividad química y una actividad biológica distintas.

Comparación Con Compuestos Similares

- 2-(1-Methylheptyl)-4,6-dinitrophenol

- Di(1-methylheptyl) methyl phosphonate

Comparison: Compared to similar compounds, 2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate is unique due to the presence of the methylcarbonate ester group. This functional group can enhance the compound’s stability and solubility, making it more suitable for certain applications. Additionally, the specific arrangement of functional groups in this compound may result in distinct chemical reactivity and biological activity.

Propiedades

Número CAS |

5386-68-5 |

|---|---|

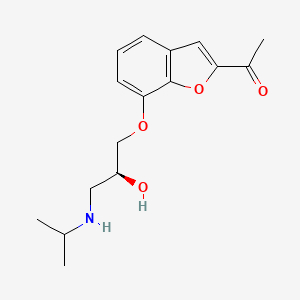

Fórmula molecular |

C16H22N2O7 |

Peso molecular |

354.35 g/mol |

Nombre IUPAC |

(2,4-dinitro-6-octan-2-ylphenyl) methyl carbonate |

InChI |

InChI=1S/C16H22N2O7/c1-4-5-6-7-8-11(2)13-9-12(17(20)21)10-14(18(22)23)15(13)25-16(19)24-3/h9-11H,4-8H2,1-3H3 |

Clave InChI |

DWPGKPGNMSCVTF-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

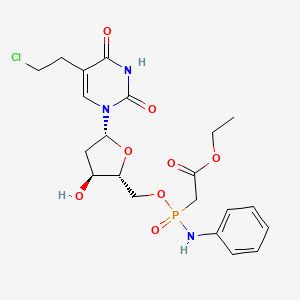

![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)